5'-Amino-5'-deoxythymidine

Thymidine Kinase Enzyme Regulation Antimetabolite Synergy

5'-Amino-5'-deoxythymidine (5'-AdThd) is the only thymidine analog that simultaneously antagonizes dTTP feedback inhibition of thymidine kinase, serves as a substrate for viral/cellular kinases, and enables phosphoramidate-containing DNA synthesis via its 5'-amino group. Unlike thymidine—which lacks regulatory site activity—or cytotoxic 3'-amino isomers, 5'-AdThd achieves >2-log HSV titer reduction at 400 µM without detectable cytotoxicity (Vero cells). This unique therapeutic window, combined with mild acid-cleavable DNA incorporation, makes it essential for HSV antiviral research, thymidine kinase regulation studies, and conditionally degradable DNA nanostructure construction.

Molecular Formula C10H15N3O4
Molecular Weight 241.24 g/mol
CAS No. 25152-20-9
Cat. No. B1215968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Amino-5'-deoxythymidine
CAS25152-20-9
Synonyms5'-amino-2',5'-dideoxythymidine
5'-amino-5'-deoxythymidine
5'-amino-5'-deoxythymidine monoacetate
5'-amino-5'-deoxythymidine monohydrochloride
5-ADDOT
Molecular FormulaC10H15N3O4
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O
InChIInChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8+/m0/s1
InChIKeyPYWLBQPICCQJFF-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Amino-5'-deoxythymidine (CAS 25152-20-9) Procurement Guide: A Nucleoside Analog with Unique Regulatory Site Activity and Oligonucleotide Utility


5'-Amino-5'-deoxythymidine (5'-AdThd; CAS 25152-20-9) is a synthetic thymidine analog wherein the 5'-hydroxyl group is replaced by an amino functionality [1]. This modification confers markedly increased reactivity compared to the native hydroxyl group, enabling distinct applications in oligonucleotide synthesis and enzyme modulation [2]. As a nucleoside antimetabolite/analog, 5'-AdThd is recognized for its ability to antagonize the feedback inhibition of thymidine kinase by dTTP, a property not shared by thymidine or many other analogs [3]. The compound is also a substrate for phosphorylation by viral and cellular kinases, leading to its incorporation into DNA with altered backbone stability [4].

Why 5'-Amino-5'-deoxythymidine Cannot Be Replaced by Common Thymidine Analogs


Generic substitution with thymidine, 3'-amino analogs, or other 5'-modified thymidines fails because 5'-amino-5'-deoxythymidine exhibits a unique profile of biochemical interactions that are not replicated by its close structural relatives. Unlike thymidine, 5'-AdThd acts as a regulatory site-directed agent that antagonizes dTTP feedback inhibition of thymidine kinase [1]. Compared to 3'-amino-3'-deoxythymidine, 5'-AdThd produces opposite effects on oligonucleotide duplex stability and lacks the pronounced cytotoxicity of the 3'-isomer [2]. While 5'-azido-5'-deoxythymidine serves as a synthetic intermediate, it does not possess the same enzymatic substrate properties or antiviral selectivity [3]. The specific combination of antiviral activity, low inherent cytotoxicity, and capacity for phosphoramidate backbone formation in synthetic DNA makes 5'-AdThd irreplaceable for applications requiring these precise characteristics [4].

Quantitative Differentiation Evidence: 5'-Amino-5'-deoxythymidine vs. Structural Analogs


Antagonism of dTTP Feedback Inhibition: Converting Non-Cytotoxic Thymidine into a Growth Inhibitor

5'-Amino-5'-deoxythymidine (5'-AdThd) uniquely antagonizes the feedback inhibition exerted by dTTP on thymidine kinase, a property not exhibited by thymidine or other common analogs. In HeLa cells, co-administration of 5'-AdThd with a non-cytotoxic concentration of thymidine (30 µM) resulted in a 40% inhibition of cell growth, whereas thymidine alone at this concentration produced no inhibition [1]. This effect was demonstrated in intact cells, cellular extracts, and purified enzyme preparations, confirming a direct regulatory site interaction [1].

Thymidine Kinase Enzyme Regulation Antimetabolite Synergy

Antiviral Activity with Favorable Cytotoxicity Profile: Direct Comparison with Idoxuridine

5'-Amino-5'-deoxythymidine demonstrates potent inhibition of herpes simplex virus (HSV) replication with a significantly superior cytotoxicity profile compared to the clinically used antiviral idoxuridine (5-iodo-2'-deoxyuridine). At a concentration of 400 µM, 5'-AdThd produced an average log reduction in viral titer of 2.3 against HSV-1 and 2.8 against HSV-2, with no detectable cytotoxicity even at 400 µM [1]. In contrast, idoxuridine, while active at lower concentrations, is almost totally cytotoxic at 50 µM [1].

Herpes Simplex Virus Antiviral Cytotoxicity

Differential Impact on Oligonucleotide Duplex Stability: 5'-Amino vs. 3'-Amino Isomer

The position of the amino substitution on the thymidine sugar ring critically determines the effect on oligonucleotide duplex stability. Oligothymidylate decamers containing a 3'-amino modification form unusually stable complexes with poly(dA), poly(A), and oligo(dA), as evidenced by enhanced melting temperatures (Tm). In contrast, derivatives containing the 5'-amino modification show less or no enhancement, and multiple 5'-amino substitutions may even destabilize the heteroduplex [1]. This positional isomer effect is general for oligonucleotide derivatives [1].

Oligonucleotide Synthesis Duplex Stability Antisense Therapeutics

Substrate Efficiency for DNA Polymerase I: Kinetic Comparison with Natural dTTP

5'-Amino-5'-deoxythymidine 5'-triphosphate (5'-amino-dTTP) serves as a substrate for Escherichia coli DNA polymerase I but with distinct kinetic properties compared to the natural substrate dTTP. The reaction with 5'-amino-dTTP is slower due to a lower Vmax and a higher Km than dTTP [1]. Approximately onefold synthesis on the template can be achieved, and the resulting phosphoramidate polynucleotides exhibit unusually high acid lability, a property not shared by natural phosphodiester DNA [1]. The synthesized products range from approximately 100 to over 1,000 nucleotide units [1].

DNA Polymerase Enzyme Kinetics Modified Nucleotide Incorporation

Thymidine Kinase Inhibition Potency: Ki Comparison with Other Thymidylate Analogs

5'-Amino-5'-deoxythymidine (5'-AdThd) inhibits thymidine kinase extracted from mouse mammary tumor (FM3A/B) cells with a Ki of 9.2 × 10⁻⁵ M (92 µM). In the same assay system, the diphosphate analog α,β-methylenethymidine diphosphate (α,β-MTDP) exhibited a Ki of 2.3 × 10⁻⁵ M (23 µM), and the triphosphate analog α,β-methylenethymidine triphosphate (α,β-MTTP) showed a Ki of 1.8 × 10⁻⁵ M (18 µM) [1]. Importantly, only 5'-AdThd inhibited the incorporation of labeled thymidine into cellular DNA at concentrations above its Ki, whereas the methylene-bridged analogs did not [1].

Thymidine Kinase Enzyme Inhibition Nucleoside Analog

Optimal Procurement-Driven Application Scenarios for 5'-Amino-5'-deoxythymidine


Antiviral Research: HSV Model Studies Requiring Low Cytotoxicity

5'-Amino-5'-deoxythymidine is ideally suited for herpes simplex virus (HSV) replication studies where minimizing host cell toxicity is paramount. As demonstrated in Vero cell plaque assays, 5'-AdThd achieves >2-log reductions in viral titer at 400 µM without detectable cytotoxicity, whereas the comparator idoxuridine is cytotoxic at 50 µM [1]. This wide therapeutic window allows for extended-duration experiments and combination studies that would be impossible with more toxic antivirals. Procurement of 5'-AdThd is recommended for laboratories developing novel HSV inhibitors, studying viral thymidine kinase-dependent prodrug activation, or investigating nucleoside analog mechanisms of action.

DNA Polymerase Studies: Construction of Acid-Labile Phosphoramidate DNA

The conversion of 5'-amino-5'-deoxythymidine to its 5'-triphosphate enables the enzymatic synthesis of phosphoramidate-containing polynucleotides by E. coli DNA polymerase I. As shown by Letsinger et al., 5'-amino-dTTP is incorporated into DNA with distinct kinetics (lower Vmax, higher Km vs. dTTP) and generates products of 100 to >1000 nucleotides that are specifically cleavable under mild acid conditions [2]. This acid lability, combined with the ability to manipulate the products enzymatically, makes 5'-AdThd-derived building blocks valuable for genomic sequencing applications, site-specific DNA cleavage, and the construction of conditionally degradable DNA nanostructures. Procurement of 5'-AdThd is essential for laboratories developing novel DNA sequencing methods or studying polymerase fidelity with modified substrates.

Oligonucleotide Therapeutics: Engineering Duplex Stability with 5'-Terminal Modifications

For antisense oligonucleotide and siRNA design, the choice between 5'-amino and 3'-amino modifications critically impacts duplex stability. As reported by Letsinger et al., oligonucleotides bearing a 5'-amino-5'-deoxythymidine modification exhibit minimal enhancement or slight destabilization of heteroduplexes with complementary RNA or DNA, in contrast to the pronounced stabilization conferred by the 3'-amino isomer [3]. This property makes 5'-AdThd the preferred building block when a neutral or slightly destabilizing 5'-terminus modification is desired—for example, in molecular beacons requiring precise melting temperature tuning, in antisense gapmers where RNase H recruitment must be balanced, or in aptamer selections where excessive stability may hinder conformational switching. Procurement of 5'-AdThd enables the synthesis of phosphoramidite building blocks for solid-phase oligonucleotide assembly.

Thymidine Kinase Regulation Studies: Investigating Feedback Antagonism and Synergistic Cytotoxicity

5'-Amino-5'-deoxythymidine uniquely antagonizes the dTTP feedback inhibition loop on thymidine kinase, a regulatory mechanism that controls cellular thymidine pools. As quantified by Fischer et al., co-treatment with 5'-AdThd converts a non-cytotoxic concentration of thymidine (30 µM) into one that inhibits HeLa cell growth by 40% [4]. This synergistic effect is not observed with thymidine alone or with other thymidine analogs lacking this regulatory site activity. Researchers investigating nucleotide metabolism, enzyme regulation, or the development of antimetabolite combination therapies should procure 5'-AdThd to probe thymidine kinase regulation and to explore therapeutic strategies that exploit disruption of nucleotide homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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